

2-Amino-5-bromo-4-chlorobenzoic acid solubility data

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-chlorobenzoic acid

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An In-depth Technical Guide to the Solubility of **2-Amino-5-bromo-4-chlorobenzoic Acid**

Authored by: A Senior Application Scientist

Introduction: The Imperative of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that dictates the ultimate success of an active pharmaceutical ingredient (API). It is the phenomenon of a solute dissolving in a solvent to form a homogeneous system, and for a drug to be effective, it must first dissolve in biological fluids to be absorbed into the systemic circulation.^{[1][2]} Poor aqueous solubility is a major hurdle in modern drug development, with estimates suggesting that over 40% of new chemical entities (NCEs) are practically insoluble in water.^{[1][3]} This challenge can lead to low and variable bioavailability, hindering a compound's progression from discovery to a viable therapeutic.^{[4][5]}

This guide provides a comprehensive technical overview of the solubility of **2-Amino-5-bromo-4-chlorobenzoic acid**, a substituted benzoic acid derivative of interest in organic synthesis and potential pharmaceutical applications. We will explore its fundamental physicochemical properties, present available solubility data, and detail a robust experimental protocol for its precise determination. The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices, providing researchers, scientists, and

drug development professionals with a self-validating framework for assessing this crucial parameter.

Physicochemical Profile of 2-Amino-5-bromo-4-chlorobenzoic acid

Understanding the inherent properties of an API is the first step in predicting and analyzing its solubility behavior. The structure of **2-Amino-5-bromo-4-chlorobenzoic acid**, with its amino and carboxylic acid functional groups alongside halogen substituents, suggests a complex interplay of factors governing its solubility.

| Property | Value | Source |
|---------------------|---|--------|
| Molecular Formula | C ₇ H ₅ BrClNO ₂ | [6] |
| Molecular Weight | 250.48 g/mol | [7] |
| CAS Number | Not explicitly available for this specific isomer; isomers exist. | |
| Physical Appearance | Typically a solid, likely a tan or beige powder. | [7][8] |
| Melting Point | 219-222 °C (for the 2-amino-4-bromo-5-chloro isomer) | [8] |
| LogP (Predicted) | 3.71 (for the 2-amino-4-bromo-5-chloro isomer) | [9] |

Note: Data for the specific **2-Amino-5-bromo-4-chlorobenzoic acid** isomer is limited in public databases. Some data presented here is for the closely related isomer, 2-Amino-4-bromo-5-chlorobenzoic acid, and should be used as an estimation. The high predicted LogP value suggests a lipophilic nature, which often correlates with low aqueous solubility.[9]

Qualitative Solubility Data

Publicly available quantitative solubility data for **2-Amino-5-bromo-4-chlorobenzoic acid** is scarce. However, qualitative descriptions indicate its solubility in certain organic solvents. This

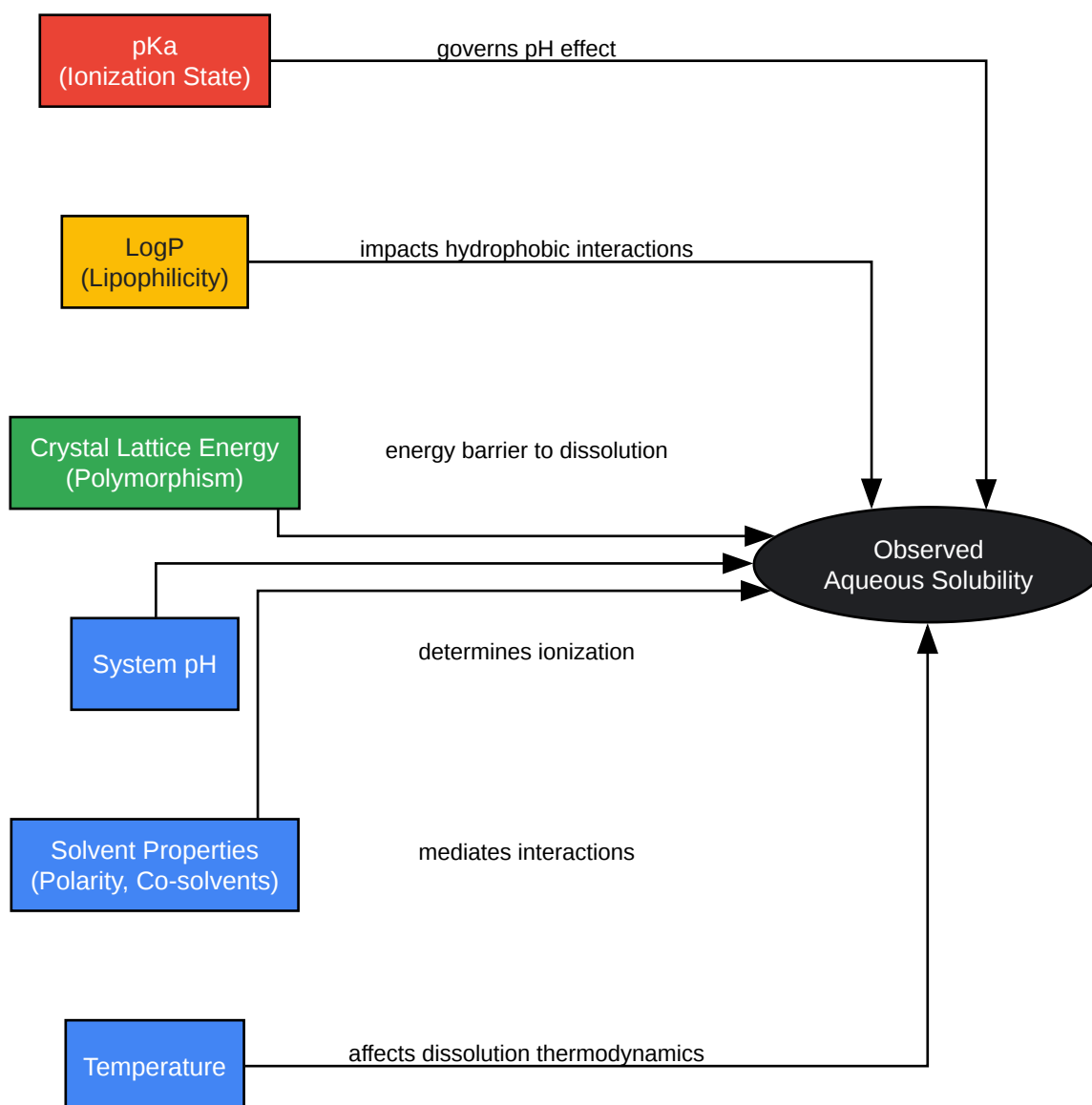
information is crucial for selecting solvents for chemical synthesis, purification, and analytical method development.

| Solvent | Solubility | Source |
|---------------------------|------------|--|
| Methanol | Soluble | [7] [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] [10] |

The solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is expected for a molecule with both hydrogen bond donor (amino, carboxyl) and acceptor (carboxyl, halogen) sites.[\[8\]](#) However, for pharmaceutical applications, solubility in aqueous media across a physiological pH range is the most critical parameter.

Core Factors Influencing API Solubility

The solubility of an API is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors. A logical relationship exists between these factors, culminating in the final observed solubility.



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Caption: Interplay of intrinsic and extrinsic factors governing API solubility.

For **2-Amino-5-bromo-4-chlorobenzoic acid**, the key drivers are:

- pH and pKa: As an amphoteric molecule with a basic amino group and an acidic carboxylic acid group, its net charge and therefore its solubility will be highly dependent on the pH of the aqueous medium.[4] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where either the acid or the amino group is fully ionized.

- **Lipophilicity (LogP):** The presence of two halogen atoms (bromo and chloro) on the benzene ring increases the molecule's lipophilicity. This generally leads to lower solubility in aqueous media but can be favorable for permeation across biological membranes.
- **Crystal Form (Polymorphism):** The solid-state form of the API significantly impacts solubility. Amorphous forms are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.^[4] Different crystalline polymorphs of the same compound can also exhibit varying solubilities.

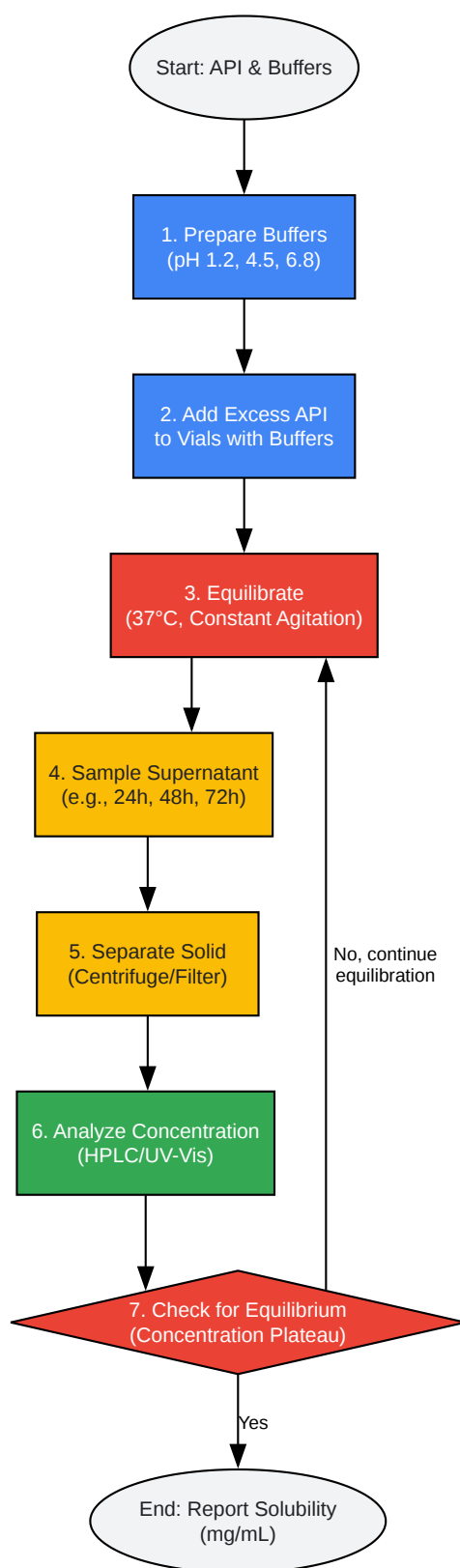
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and regulatory-acceptable solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted "gold standard" for determining equilibrium solubility and is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH).^{[11][12][13]}

Causality Behind Experimental Design

The objective is to determine the saturation concentration of the API in a given solvent at equilibrium. The choice of conditions is critical for relevance to drug development:

- **Temperature (37 ± 1 °C):** This temperature is chosen to mimic physiological conditions in the human body.^{[13][14]}
- **pH Range (1.2, 4.5, 6.8):** These pH values represent the conditions in the stomach (pH 1.2) and different regions of the small intestine, providing a solubility profile across the gastrointestinal tract.^{[11][12]} It is also critical to test at the pH of the molecule's lowest solubility if it falls within this range.^[13]
- **Equilibration Time:** Sufficient time must be allowed for the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is a self-validating step; samples are taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
- **Excess Solid:** An excess of the API is added to the solvent to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.^[11]



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Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology

1. Materials and Reagents:

- **2-Amino-5-bromo-4-chlorobenzoic acid** (characterized, high purity)
- Pharmacopoeial buffer solutions:
 - pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)[[11](#)]
 - pH 4.5 (Acetate buffer)[[11](#)]
 - pH 6.8 (Phosphate buffer)[[11](#)]
- Validated analytical standards and solvents for the chosen analytical method (e.g., HPLC-grade acetonitrile, water, reference standard).

2. Equipment:

- Thermostatically controlled orbital shaker or water bath capable of maintaining 37 ± 1 °C.
- Glass vials with screw caps.
- Calibrated pH meter.
- Microcentrifuge or syringe filters (e.g., 0.22 µm PVDF) to separate undissolved solid.
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).

3. Procedure:

- Preparation: Prepare the required buffer solutions and verify their pH at 37 °C.
- Addition of API: Add an amount of **2-Amino-5-bromo-4-chlorobenzoic acid** to a series of vials (in triplicate for each pH condition) sufficient to exceed its expected solubility and leave undissolved solid.[[11](#)]
- Equilibration: Add a precise volume of the appropriate buffer to each vial. Place the sealed vials in the orbital shaker set to 37 ± 1 °C and begin agitation at a speed sufficient to keep

the solid suspended.

- **Sampling:** At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand briefly for solids to settle. Withdraw an aliquot of the supernatant.
- **Phase Separation:** Immediately separate the undissolved solid from the liquid phase. This is a critical step to prevent further dissolution after sampling. Use either centrifugation followed by sampling the supernatant or by passing the sample through a chemically compatible syringe filter.
- **Analysis:** Dilute the clear filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method.
- **Equilibrium Confirmation:** Compare the concentration results from the different time points. Equilibrium is confirmed when consecutive measurements are within an acceptable margin of error (e.g., <5-10%).[\[11\]](#)
- **Final pH Measurement:** After the final sample is taken, measure the pH of the solution in each vial to ensure it has not shifted significantly during the experiment.[\[13\]](#)

Conclusion

The solubility of **2-Amino-5-bromo-4-chlorobenzoic acid** is a foundational parameter for its potential development as a pharmaceutical agent. While qualitative data suggests solubility in organic solvents like methanol and DMSO, its behavior in aqueous media across the physiological pH range must be experimentally determined.[\[7\]](#)[\[8\]](#)[\[10\]](#) The inherent physicochemical properties—a lipophilic halogenated aromatic ring combined with ionizable amino and carboxylic acid groups—indicate that its aqueous solubility will be complex and highly pH-dependent.

By employing a robust, self-validating protocol such as the shake-flask method detailed here, researchers can generate the high-quality, reliable data necessary for formulation design, risk assessment, and regulatory submissions. This systematic approach, grounded in established scientific principles and guidelines, is indispensable for navigating the challenges posed by poorly soluble compounds and advancing them through the development pipeline.

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